molecular formula C8H4N4O2 B12829802 4-Nitro-1H-benzo[d]imidazole-2-carbonitrile

4-Nitro-1H-benzo[d]imidazole-2-carbonitrile

Katalognummer: B12829802
Molekulargewicht: 188.14 g/mol
InChI-Schlüssel: KHVUFDNJDGZYMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a nitrile compound in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like nickel or palladium. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro-1H-benzo[d]imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium carbonate are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazoles, amino derivatives, and other functionalized compounds, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Nitro-1H-benzo[d]imidazole-2-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Nitro-1H-benzo[d]imidazole-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-benzo[d]imidazole-2-carbonitrile: Lacks the nitro group, resulting in different reactivity and applications.

    4-Amino-1H-benzo[d]imidazole-2-carbonitrile: Contains an amino group instead of a nitro group, leading to different chemical properties.

Uniqueness

The presence of both a nitro group and a carbonitrile group in 4-Nitro-1H-benzo[d]imidazole-2-carbonitrile makes it unique compared to other similar compounds.

Eigenschaften

Molekularformel

C8H4N4O2

Molekulargewicht

188.14 g/mol

IUPAC-Name

4-nitro-1H-benzimidazole-2-carbonitrile

InChI

InChI=1S/C8H4N4O2/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-3H,(H,10,11)

InChI-Schlüssel

KHVUFDNJDGZYMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.